Cas no 81-67-4 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-)
![5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- structure](https://www.kuujia.com/scimg/cas/81-67-4x500.png)
81-67-4 structure
Product name:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Chemical and Physical Properties
Names and Identifiers
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- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
- 1,2-METHYLENEDIOXY-11-HYDROXYAPORPHIN
- Pukateine
- PUKATEINE(RG)
- PUKATEINE(RG)(PLEASE CALL)
- Pukatein
- Z9Y5O2QUPA
- 81-67-4
- (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
- CHEBI:8634
- (-)-Pukateine
- AKOS040763278
- UNII-Z9Y5O2QUPA
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-,(7ar)-
- DTXSID00331801
- SCHEMBL674930
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-12-ol, 6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
- Pukateine, (-)-
- Pukateine [MI]
- (R)-11-hydroxy-1,2-methylenedioxyaporphine
- C09613
-
- Inchi: InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1
- InChI Key: IKMXUUHNYQWZBC-GFCCVEGCSA-N
- SMILES: CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3
Computed Properties
- Exact Mass: 295.12100
- Monoisotopic Mass: 295.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.9A^2
- XLogP3: 2.9
Experimental Properties
- Density: 1.352
- Melting Point: 208-212°
- Boiling Point: 486.2 °C at 760 mmHg
- Flash Point: 247.8 °C
- Refractive Index: 1.675
- PSA: 41.93000
- LogP: 2.81090
- Specific Rotation: D25 -240° (c = 0.097 in alcohol)
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6229-1 mL * 10 mM (in DMSO) |
Pukateine |
81-67-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN6229-5mg |
Pukateine |
81-67-4 | 5mg |
¥ 3710 | 2024-07-19 | ||
A2B Chem LLC | AH49897-5mg |
1,2-METHYLENEDIOXY-11-HYDROXYAPORPHIN |
81-67-4 | 5mg |
$660.00 | 2024-04-19 | ||
TargetMol Chemicals | TN6229-5 mg |
Pukateine |
81-67-4 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
TargetMol Chemicals | TN6229-1 ml * 10 mm |
Pukateine |
81-67-4 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 |
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Related Literature
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1. Index of subjects, 1972
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2. Obituary notices: George Barger, 1878–1939; Edward Richards Bolton, 1879–1939; John Thomas Dunn, 1859–1939; William Setten Gilles, 1876–1938; Francis Wood Hardy, 1892–1939; William Edward Kay, 1855–1938; Arthur William Knapp, 1881–1939; Cyril Alec Lawrence, 1912–1938; Alfred Courtenay Luck, 1866–1938; Stevenson John Charles George Macadam, 1865–1939; Kendall Morgan Madigan, 1909–1938; Emile Mond, 1865–1938; Charles Edward Munroe, 1849–1938; Hubert Naylor Bardsley Richardson, 1865–1938; Harcourt Henry Benjamin Shepherd, 1854–1939; Thomas Stevenson, 1864–1938; Alfred Edwin Howard Tutton, 1864–1938; Dennis Tyrrell, 1866–1938C. R. Harington,Bernard Dyer,H. Charles L. Bloxam,F. F. Renwick,G. W. Kendall,F. O. Ashmore,J. R. Johnson,J. W. Cook,C. H. Desch,George Z. Dupain,Emile Bucher,Charles S. Gibson,R. V. Wheeler,J. R. E. Richardson,A. Lauder,W. A. N. Tyrrell J. Chem. Soc. 1939 715
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3. CXXVII.—The alkaloids of the PukateaBernard Cracroft Aston J. Chem. Soc. Trans. 1910 97 1381
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4. Studies on the syntheses of heterocyclic compounds. Part CDLXII. Total photolytic syntheses of aporphine [(±)-N-methyl-laurotetanine, (±)-cassythicine, and (±)-pukateine], proaporphine [(±)-orientalinone], and morphinandienone [(±)-pallidine and (±)-salutaridine] alkaloidsT. Kametani,K. Fukumoto,S. Shibuya,H. Nemoto,T. Nakano,T. Sugahara,T. Takahashi,Y. Aizawa,M. Toriyama J. Chem. Soc. Perkin Trans. 1 1972 1435
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5. Index pages
81-67-4 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-) Related Products
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